Isoquinoline-1,4-diamine

Mutagenicity Genotoxicity Scaffold Safety

Isoquinoline-1,4-diamine (CAS 78886-52-9) is a heterocyclic aromatic amine featuring an isoquinoline core substituted with amino groups at the 1- and 4-positions. It serves as a versatile building block in medicinal chemistry and materials science, with applications ranging from kinase inhibitor design to the synthesis of functional dyes.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 78886-52-9
Cat. No. B11921854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1,4-diamine
CAS78886-52-9
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2N)N
InChIInChI=1S/C9H9N3/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12)
InChIKeyGIIUSHQTYGRABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1,4-diamine (CAS 78886-52-9) – Baseline Overview of a 1,4-Diamino Heterocyclic Scaffold


Isoquinoline-1,4-diamine (CAS 78886-52-9) is a heterocyclic aromatic amine featuring an isoquinoline core substituted with amino groups at the 1- and 4-positions [1]. It serves as a versatile building block in medicinal chemistry and materials science, with applications ranging from kinase inhibitor design to the synthesis of functional dyes . The 1,4-diamino substitution pattern confers distinct electronic and steric properties that differentiate it from other isoquinoline regioisomers and from the structurally analogous 1,4-diaminonaphthalene scaffold [2].

Why In-Class Isoquinoline Diamines Cannot Be Treated as Interchangeable for Isoquinoline-1,4-diamine (CAS 78886-52-9)


Isoquinoline diamines sharing the same core heterocycle exhibit markedly different biological, physicochemical, and safety profiles depending on the specific positions of amino substitution. The 1,4-substitution pattern yields a distinct spatial orientation of hydrogen-bond donors and acceptors that critically influences target binding, metabolic fate, and mutagenic potential relative to other regioisomers (e.g., 1,6-, 1,7-, or 5,8-diaminoisoquinolines) or the analogous naphthalene scaffold [1][2]. Substituting one diamine for another without accounting for these regio-specific differences can lead to divergent potency, unexpected toxicity, or failed assay reproducibility. The evidence presented in Section 3 quantifies these differential properties to guide informed procurement decisions.

Quantitative Differential Evidence for Isoquinoline-1,4-diamine (CAS 78886-52-9) vs. Closest Structural Analogs


Superior Mutagenic Safety Profile of 1,4-Isoquinoline Scaffold Relative to 1,4-Diaminonaphthalene

In a comparative assessment of core scaffolds for KEAP1-NRF2 inhibitors, the 1,4-isoquinoline core (compound 17) demonstrated a markedly improved mutagenic profile compared to the 1,4-diaminonaphthalene core (compound 6a) [1]. While naphthalene 6a induced >2-fold and >3-fold increases in reverse mutations in Salmonella typhimurium strains TA98, TA100, and TA1535 in a dose-dependent manner, the isoquinoline 17 did not exhibit these mutagenic effects under the same conditions [1].

Mutagenicity Genotoxicity Scaffold Safety

Comparable KEAP1-NRF2 Inhibitory Potency of 1,4-Isoquinoline Scaffold vs. 1,4-Diaminonaphthalene

The 1,4-isoquinoline scaffold (compound 17) exhibited an IC50 of 60 nM in a fluorescence anisotropy assay for KEAP1-NRF2 interaction inhibition, essentially matching the potency of the parent 1,4-diaminonaphthalene scaffold (6a, IC50 = 63 nM) [1]. The binding affinity (Kd) for isoquinoline 17 was 102 nM, comparable to the 103 nM Kd of 5,8-quinoline 24 [1]. In contrast, alternative heterocyclic cores such as phthalazine 34 (IC50 = 1000 nM) and indole 29 (IC50 = 1300 nM) were significantly less potent [1].

KEAP1 NRF2 Protein-Protein Interaction Inhibition

Preserved Metabolic Stability of 1,4-Isoquinoline Scaffold vs. 1,4-Diaminonaphthalene in Liver Microsomes

The 1,4-isoquinoline core (compound 17) exhibited metabolic stability comparable to that of the naphthalene core (6a) and 5,8-isoquinoline (23) when incubated with mouse or human liver microsomes [1]. After 20 minutes of incubation, there was little loss of compound for all three scaffolds, indicating low intrinsic clearance. In contrast, the bis-amide derivative 6b and the unsubstituted compound 5 were rapidly degraded under identical conditions [1].

Metabolic Stability Microsomal Clearance In Vitro ADME

Physicochemical Property Differentiation of Isoquinoline-1,4-diamine Relative to Regioisomers and the Naphthalene Analog

Computed physicochemical properties reveal that Isoquinoline-1,4-diamine (XLogP3 = 1.1, TPSA = 64.9 Ų) exhibits intermediate lipophilicity between the more lipophilic 1,4-diaminonaphthalene (XLogP3 = 2.0, TPSA = 52 Ų) and the regioisomeric 1,6-diaminoisoquinoline (XLogP3 = 1.2, TPSA = 64.9 Ų) [1][2][3]. The 1,4-substitution pattern yields a slightly lower XLogP3 value than the 1,6-isomer (1.1 vs. 1.2), while both isoquinoline regioisomers share identical TPSA values that are ~25% higher than that of the naphthalene analog [1][2][3].

Lipophilicity Polar Surface Area Physicochemical Properties

Recommended Research and Industrial Application Scenarios for Isoquinoline-1,4-diamine (CAS 78886-52-9)


Medicinal Chemistry: KEAP1-NRF2 Protein-Protein Interaction Inhibitor Lead Optimization

Based on the demonstrated IC50 of 60 nM and superior mutagenic profile relative to the 1,4-diaminonaphthalene scaffold [1], Isoquinoline-1,4-diamine is an optimal core for hit-to-lead and lead optimization campaigns targeting the KEAP1-NRF2 protein-protein interaction. The scaffold maintains target potency while mitigating genotoxicity risk, a common pitfall in early-stage NRF2 activator programs.

Medicinal Chemistry: Kinase Inhibitor Scaffold Design

Isoquinoline-1,4-diamine derivatives have been disclosed as inhibitors of protein kinases, including Rho-associated protein kinase (ROCK) and cyclic AMP-dependent protein kinase (cAK) [2][3]. The 1,4-diamino substitution pattern offers a unique vector geometry for hinge-binding interactions that differs from 1,6- or 1,7-regioisomers, enabling patentably distinct chemical space exploration.

Chemical Biology: Tool Compound Synthesis for SARM1 NADase Modulation

Isoquinoline-based scaffolds are utilized in the development of SARM1 NADase inhibitors, with SAR studies showing that substitution at the 5-position of the isoquinoline ring enhances potency and specificity [4]. The 1,4-diamine core provides a versatile starting point for late-stage functionalization to explore structure-activity relationships around this emerging neurodegeneration target.

Materials Science: Building Block for Functional Dyes and Conductive Polymers

Isoquinoline-1,4-diamine serves as a valuable precursor for the synthesis of dyes and organic electronic materials . The 1,4-diamino arrangement facilitates the formation of extended π-conjugated systems via condensation reactions, enabling the construction of materials with tailored optical and electronic properties distinct from those derived from other regioisomeric diamines.

Technical Documentation Hub

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